3-(aminomethyl)-N-methyloxolan-3-amine

Description

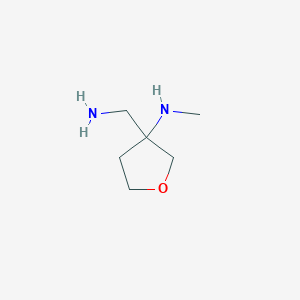

3-(Aminomethyl)-N-methyloxolan-3-amine is a bicyclic amine derivative featuring a five-membered oxolan (tetrahydrofuran) ring. The compound is substituted at the 3-position with both an aminomethyl group (-CH2NH2) and a methylamine moiety (-NCH3). This unique structure confers dual amine functionality, making it a versatile intermediate in organic synthesis and materials science.

Key structural attributes:

Properties

IUPAC Name |

3-(aminomethyl)-N-methyloxolan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-8-6(4-7)2-3-9-5-6/h8H,2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZHVWVUMUJZBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCOC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-N-methyloxolan-3-amine typically involves the reaction of oxirane with methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring-opening of oxirane and subsequent formation of the oxolane ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-N-methyloxolan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides and alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amines, and substituted oxolane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(aminomethyl)-N-methyloxolan-3-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-N-methyloxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Comparison of Oxolan/Oxetane-Based Amines

Key Observations :

- Ring size : Oxolan derivatives (5-membered) exhibit lower ring strain compared to oxetanes (4-membered), enhancing thermal stability .

- Substituent effects : The presence of benzyl (e.g., QB-1293) or oxalate groups modulates solubility and reactivity. For instance, benzyl groups enhance lipophilicity, while oxalate salts improve crystallinity .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Solubility : Salt forms (e.g., oxalate) significantly enhance water solubility compared to free bases .

- Boiling points : Oxetane derivatives (e.g., 3-Methyloxetan-3-amine) have lower boiling points than oxolan analogs due to smaller molecular size .

Reactivity:

- Primary vs. secondary amines: The primary amine (-CH2NH2) in this compound is more nucleophilic than the secondary N-methyl group, enabling selective alkylation or condensation reactions.

- Ring-opening reactions : Oxetane analogs (e.g., 3-Methyloxetan-3-amine) are more prone to ring-opening under acidic conditions due to higher ring strain .

Biological Activity

3-(aminomethyl)-N-methyloxolan-3-amine is a compound featuring a five-membered oxolane ring, an aminomethyl group, and a methylamine group. Its unique structural characteristics allow it to engage in various biological interactions, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant case studies.

- Molecular Formula :

- Molecular Weight : Approximately 143.21 g/mol

- Structural Features : Contains an oxolane ring, an aminomethyl group, and a methylamine group.

Research indicates that this compound may act as a substrate for various enzymes, influencing biochemical pathways. The compound's structure allows it to interact with biological targets such as enzymes and receptors, potentially functioning as an inhibitor or modulator. This engagement can lead to alterations in cellular signaling and metabolic processes.

Enzyme Interaction

Studies have shown that this compound can participate in enzymatic reactions, acting as a substrate for different enzymes. This property is crucial for its potential therapeutic applications.

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity. Preliminary findings suggest that it may inhibit the growth of certain bacteria and fungi, although detailed studies are required to quantify these effects.

Cytotoxic Effects

Research has also explored the cytotoxic properties of this compound against various cancer cell lines. It appears to exert selective toxicity, which could be harnessed for developing anticancer therapies.

Case Studies

- Antitumor Activity : A study evaluated the effects of this compound on human cancer cell lines. Results indicated that the compound could inhibit cell proliferation and induce apoptosis in specific cancer types, suggesting its potential as an anticancer agent.

- Enzyme Inhibition : In another study, the compound was tested for its ability to inhibit enzymes involved in metabolic pathways related to cancer progression. The findings demonstrated that it could effectively reduce enzyme activity, leading to decreased tumor growth in vitro.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| S-pregabalin | Structural analog of gamma-aminobutyric acid | Anticonvulsant properties; used in neuropathic pain relief |

| Aminomethylbenzoic acid | Contains an aminomethyl group | Used in various pharmaceutical applications |

| 2-methyloxolan-3-amine | Similar oxolane structure | Different reactivity due to absence of amino functionality |

| N-(2-methoxyethyl)-2-methyloxolan-3-amine | Features a methoxyethyl group | Distinct chemical behavior due to methoxy substitution |

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable candidate for drug development. Its potential roles include:

- Drug Design : As a scaffold for synthesizing novel therapeutic agents.

- Biochemical Research : Studying enzyme interactions and signaling pathways.

- Therapeutic Applications : Exploring its efficacy against diseases such as cancer and infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.